molecular formula C9H15NO2 B1287595 1-Butyrylpiperidin-4-one CAS No. 959241-20-4

1-Butyrylpiperidin-4-one

Cat. No.: B1287595
CAS No.: 959241-20-4
M. Wt: 169.22 g/mol
InChI Key: BMYPHGUYQSUCGQ-UHFFFAOYSA-N
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Description

1-Butyrylpiperidin-4-one is a chemical compound with the molecular formula C9H15NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Scientific Research Applications

1-Butyrylpiperidin-4-one has a wide range of applications in scientific research:

Preparation Methods

1-Butyrylpiperidin-4-one can be synthesized through various methods. One common synthetic route involves the reaction of piperidine with butyryl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial production methods often involve multi-step processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

1-Butyrylpiperidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or amine derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyryl group is replaced by other functional groups. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-Butyrylpiperidin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

1-Butyrylpiperidin-4-one can be compared with other piperidine derivatives, such as:

Properties

IUPAC Name

1-butanoylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-3-9(12)10-6-4-8(11)5-7-10/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPHGUYQSUCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20606942
Record name 1-Butanoylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959241-20-4
Record name 1-Butanoylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20606942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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